Precocene I

Description

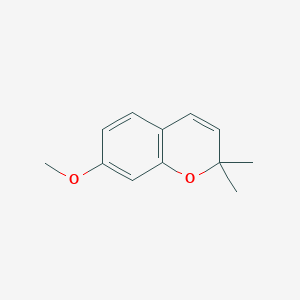

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,2-dimethylchromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTJXGLQLVPIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037261 | |

| Record name | Precocene I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-02-6 | |

| Record name | Precocene I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Precocene I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Precocene 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Precocene I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2,2-dimethylchromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRECOCENE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HLF91DGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: The Discovery, Mechanism, and Biological Activity of Precocene I from Ageratum conyzoides

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of Precocene I, a naturally occurring chromene derivative from the plant genus Ageratum, marked a pivotal moment in insect endocrinology and the development of novel pest control strategies. Initially isolated from Ageratum houstonianum, this compound was subsequently identified in higher concentrations in the common weed Ageratum conyzoides. This compound exhibits potent anti-juvenile hormone (anti-JH) activity, effectively inducing precocious metamorphosis in immature insects and sterilizing adults by selectively destroying the corpora allata, the glands responsible for juvenile hormone (JH) biosynthesis. This technical guide provides a comprehensive overview of the discovery of this compound, detailed experimental methodologies for its isolation and analysis, a summary of its biological effects with quantitative data, and an elucidation of its molecular mechanism of action.

Introduction: The Quest for Anti-Juvenile Hormones

Insect juvenile hormones (JH) are sesquiterpenoids that play a crucial role in regulating a multitude of physiological processes, including development, metamorphosis, reproduction, and behavior.[1][2] For decades, the strategy for disrupting insect endocrine systems focused on developing JH analogs or mimics (juvenile hormone agonists), which interfere with normal development. However, the discovery of compounds that could inhibit the biosynthesis or action of JH—so-called anti-juvenile hormones or antagonists—represented a paradigm shift, offering a new avenue for creating highly specific and targeted insecticides.[3] The landmark discovery of such compounds in plants, specifically the precocenes, validated this approach and opened the door to a new class of insect growth regulators.

The Seminal Discovery of Precocenes

The initial discovery of anti-juvenile hormone compounds from a natural source was reported by Bowers et al. in 1976.[3] Two simple chromenes were isolated from the plant Ageratum houstonianum. These compounds were named "precocenes" due to their remarkable ability to induce precocious metamorphosis in treated insects, causing immature larval or nymphal stages to prematurely molt into sterile adult forms.[4] This effect was a clear indication that the compounds were interfering with the production of juvenile hormone.[3][4] The two compounds identified were this compound (7-methoxy-2,2-dimethylchromene) and Precocene II (6,7-dimethoxy-2,2-dimethylchromene).

While first identified in A. houstonianum, subsequent research revealed that the common tropical weed Ageratum conyzoides is a particularly rich source of this compound.[5][6] Studies have shown that the essential oil of A. conyzoides can contain exceptionally high concentrations of this compound, sometimes exceeding 90%, making it a primary subject for the study and extraction of this compound.[5][6]

Experimental Protocols: Isolation and Identification

The isolation and identification of this compound from Ageratum conyzoides involve a multi-step process combining extraction, chromatography, and spectroscopy.

Plant Material and Extraction

-

Plant Collection : Whole plants or specific parts (leaves, flowers, stems) of Ageratum conyzoides are collected.[7][8]

-

Extraction of Essential Oil (Hydrodistillation) : The most common method for extracting precocenes involves hydrodistillation of the fresh or dried plant material. The plant matter is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected.

-

Solvent Extraction : Alternatively, dried and powdered plant material can be subjected to solvent extraction. This can be done through maceration, where the material is soaked in a solvent like ethanol (B145695) or methanol (B129727) for several days, or through more advanced methods like ultrasound-assisted extraction (UAE).[8][9] One study noted a conventional maceration in 70% limonene (B3431351) for 8 days yielded 16.5% w/w extract.[9]

Chromatographic Separation and Purification

-

Gas Chromatography (GC) : The extracted essential oil or crude extract is analyzed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to separate and quantify the various volatile components.[7]

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC has been successfully used for the preparative isolation of both this compound and Precocene II from extracts.[10]

-

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC serves as a precise and efficient method for the quantification of this compound in alcoholic plant extracts.[10]

Structural Elucidation

-

Gas Chromatography-Mass Spectrometry (GC-MS) : The definitive identification of this compound is achieved by coupling GC with Mass Spectrometry (MS). The GC separates the components, and the MS provides a mass spectrum for each component, which serves as a molecular fingerprint for positive identification.[7][11]

-

Nuclear Magnetic Resonance (NMR) : For novel compounds or absolute structural confirmation, ¹H and ¹³C NMR spectroscopy are employed to determine the precise arrangement of atoms within the molecule.

Mechanism of Action: Cytotoxic Targeting of the Corpora Allata

The anti-JH activity of this compound is not due to competitive binding at JH receptor sites. Instead, it acts as a "suicide substrate" or pro-toxin that specifically targets the corpora allata (CA), the endocrine glands that synthesize and secrete JH.[4]

The mechanism proceeds as follows:

-

Uptake : this compound is absorbed by the insect and circulates in the hemolymph.

-

Selective Activation : The parenchymal cells of active corpora allata contain high levels of cytochrome P450 monooxygenases, enzymes critical for the final steps of JH biosynthesis. These same enzymes recognize this compound.[12][13]

-

Bioactivation : The P450 enzymes epoxidize the 3,4-double bond of the this compound molecule, converting it into a highly reactive and unstable epoxide intermediate.[4]

-

Cytotoxicity : This reactive epoxide is a potent alkylating agent. It rapidly binds to and alkylates essential cellular macromolecules (such as proteins and nucleic acids) within the CA cells, leading to irreversible damage and cell death (cytotoxicity).[4]

-

Chemical Allatectomy : The destruction of the CA cells effectively stops JH production, an effect described as a "chemical allatectomy." This loss of JH is what triggers the subsequent physiological effects.[4]

Crucially, this cytotoxic action is specific to actively secreting glands, meaning the precocenes are only effective when the corpora allata are producing JH.[4]

Quantitative Data on Biological Activity

This compound has been shown to have a range of anti-hormonal effects across different insect orders. The primary effects are the induction of premature adulthood and sterilization, but other impacts include growth inhibition, increased mortality, and morphological deformities.[12][13][14]

Table 1: Lethal and Sub-lethal Effects of this compound on Various Insect Species

| Insect Species | Developmental Stage Treated | Application Method | Observed Effect | Quantitative Data | Reference |

| Spodoptera littoralis (Cotton Leafworm) | 5th & 6th Instar Larvae | Topical | Larval, pupal, and adult mortality | LD₅₀ (5th Instar): 70.48 µ g/larva LD₅₀ (6th Instar): 234.96 µ g/larva | [14] |

| Eurygaster integriceps (Sunn Pest) | Eggs (2 and 5 days old) | Egg Dipping | Egg and nymphal mortality, developmental delay | LC₅₀ (2-day eggs): 15.4 µg/mLLC₅₀ (5-day eggs): 15.1 µg/mLNymphal period increased from 34.8 to 39.3 days | [13] |

| Bombus terrestris (Bumble Bee) | Adult Workers | Oral | Inhibition of JH biosynthesis, reduced ovarian activation and aggression | 3 mg and 6 mg doses significantly reduced ovarian activation compared to control. | [2] |

| Aedes aegypti (Dengue Mosquito) | Adult Females | Topical | Adult mortality | LD₅₀ (from A. conyzoides leaf oil rich in this compound): 0.84% | [11] |

Table 2: this compound Content in Different Parts of Ageratum conyzoides

| Plant Part | This compound (%) | Precocene II (%) | β-caryophyllene (%) | Reference |

| Leaf | 72.3 | 3.1 | 12.1 | [7] |

| Stem | 66.5 | 0.3 | 10.2 | [7] |

| Flower | 50.3 | 10.5 | 14.6 | [7] |

| Root | 79.3 | 0.4 | 6.0 | [7] |

Conclusion and Future Perspectives

The discovery of this compound in Ageratum species represents a cornerstone in the field of chemical ecology and insect physiology. It was the first definitive demonstration of a plant-derived anti-juvenile hormone, providing researchers with an invaluable chemical tool to study the role of JH through "chemical allatectomy."[1] For drug development and agricultural professionals, precocenes and their synthetic analogs offer a blueprint for creating a "fourth generation" of insecticides that are highly selective and disrupt a fundamental insect-specific biological process.[3] The targeted cytotoxic mechanism of this compound—requiring metabolic activation by enzymes in the target gland—minimizes off-target effects and provides a sophisticated model for the rational design of future insect growth regulators. Further research into the structure-activity relationships of precocene derivatives and their efficacy in field conditions remains a promising area of investigation.

References

- 1. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Discovery of insect anti-juvenile hormones in plants.?2U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ageratum_conyzoides_l [Tinkturenpresse] [tinkturenpresse.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. tmrjournals.com [tmrjournals.com]

- 10. scispace.com [scispace.com]

- 11. Insecticidal and Histopathological Effects of Ageratum conyzoides Weed Extracts against Dengue Vector, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]

- 13. jast.modares.ac.ir [jast.modares.ac.ir]

- 14. researchgate.net [researchgate.net]

A Technical History of Precocene Research: From Discovery to Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical guide to the history of precocene research, charting the course from the initial discovery of these fascinating compounds to their synthesis and potential applications in pest management. Precocenes, a class of chromene derivatives first isolated from the plant Ageratum houstonianum, have garnered significant interest for their unique anti-juvenile hormone activity in insects. This document details the key scientific milestones, elucidates the mechanism of action, presents quantitative data on their biological effects, and provides detailed experimental protocols for their study. Furthermore, it explores the synthesis of precocene analogues and visualizes critical biological pathways and experimental workflows through detailed diagrams.

A Serendipitous Discovery: The Dawn of Anti-Juvenile Hormone Research

The history of precocene research began in the mid-1970s with the work of biologist William S. Bowers and his colleagues. While investigating plants with insecticidal properties, they isolated two chromene compounds from the common bedding plant Ageratum houstonianum[1]. These compounds, which they named precocene I and precocene II, exhibited a novel biological activity: they induced precocious metamorphosis in immature insects and sterilized adults[1]. This effect was akin to the surgical removal of the corpora allata, the glands responsible for producing juvenile hormone (JH), a critical regulator of insect development and reproduction. This groundbreaking discovery provided researchers with a chemical tool to study the effects of juvenile hormone deficiency without invasive surgery.

Mechanism of Action: A Tale of Lethal Metabolism

Subsequent research revealed that precocenes are not direct antagonists of the juvenile hormone receptor. Instead, they act as "suicide substrates" or pro-allatocidins, requiring metabolic activation within the insect's corpus allatum to exert their cytotoxic effects. The primary mechanism involves the oxidation of the precocene molecule by cytochrome P450 monooxygenases, which are highly active in the corpus allatum during juvenile hormone biosynthesis[2][3]. This enzymatic reaction converts the relatively inert precocene into a highly reactive 3,4-epoxide[2][3]. This epoxide is a potent alkylating agent that readily attacks and covalently binds to cellular macromolecules within the corpus allatum, leading to cell death and the cessation of juvenile hormone production.

Quantitative Analysis of Precocene Activity

The biological activity of precocenes has been quantified in various insect species. The following tables summarize key data from published studies, providing a comparative overview of their efficacy.

Table 1: Lethal and Developmental Effects of this compound on Various Insect Species

| Insect Species | Instar/Stage | Application Method | Parameter | Value | Reference |

| Eurygaster integriceps | 2-day old eggs | Bioassay | LC50 | 15.4 µg/mL | [4] |

| Eurygaster integriceps | 5-day old eggs | Bioassay | LC50 | 15.0 µg/mL | [4] |

| Spodoptera littoralis | 5th Instar Larvae | Topical | LD50 | 70.48 µ g/larva | |

| Spodoptera littoralis | 6th Instar Larvae | Topical | LD50 | 234.96 µ g/larva |

Table 2: Sub-lethal Effects of this compound on Spodoptera litura

| Concentration (ppm) | Larval Mortality (%) | Pupation (%) | Fecundity (eggs/female) | Egg Hatchability (%) |

| 2 | >90 | 61 | Reduced | Reduced |

| 4 | >90 | 54 | Reduced | Reduced |

| 6 | 100 | 41 | Reduced | Reduced |

| 8 | 100 | 32 | Reduced | Reduced |

Data adapted from studies on the effects of this compound on S. litura after 20 days of treatment.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are generalized methodologies for key experiments in precocene research, synthesized from common practices in the field.

Protocol for Topical Application Bioassay

This protocol outlines a standard method for assessing the toxicity and developmental effects of precocenes on hemimetabolous insects, such as Oncopeltus fasciatus (the large milkweed bug).

1. Insect Rearing:

-

Maintain a colony of Oncopeltus fasciatus under controlled conditions (e.g., 27°C ± 1°C, 16:8 hour light:dark photoperiod).

-

Provide a constant supply of food (e.g., sunflower seeds) and water.

2. Preparation of Precocene Solutions:

-

Dissolve this compound or II in a volatile solvent such as acetone to create a stock solution of known concentration (e.g., 10 µg/µL).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations for dose-response analysis.

3. Treatment Application:

-

Select insects of a specific developmental stage (e.g., newly molted 4th instar nymphs).

-

Anesthetize the insects briefly using CO2.

-

Using a microapplicator, apply a precise volume (e.g., 1 µL) of the precocene solution to the ventral thorax of each insect.

-

For the control group, apply 1 µL of the solvent (acetone) only.

4. Post-Treatment Observation:

-

House the treated and control insects in separate, clean containers with adequate food and water.

-

Monitor the insects daily for mortality and developmental changes.

-

Record the incidence of precocious metamorphosis (molting into a miniature adult) at the next ecdysis.

-

For adult insects, monitor for effects on reproduction, such as reduced fecundity or sterility.

5. Data Analysis:

-

Calculate the percentage of insects exhibiting the desired response (e.g., mortality, precocious metamorphosis) at each concentration.

-

Determine the LD50 (median lethal dose) or ED50 (median effective dose) using probit analysis.

Protocol for Synthesis of Precocene Analogues

The synthesis of precocene analogues is crucial for structure-activity relationship studies and the development of more potent and selective compounds. This generalized protocol describes a common synthetic route to 2,2-dimethylchromene derivatives.

1. Starting Materials:

-

A substituted phenol (B47542) (as the aromatic precursor).

-

An isoprenoid synthon, such as 3-chloro-3-methyl-1-butyne (B142711) or 2-methyl-3-buten-2-ol.

2. Reaction Setup:

-

In a round-bottom flask, dissolve the substituted phenol in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide).

-

Add a base (e.g., sodium hydroxide) to the solution and stir.

3. Addition of Isoprenoid Synthon:

-

Slowly add the isoprenoid synthon to the reaction mixture.

-

Heat the reaction mixture to reflux for a specified period (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

4. Workup and Purification:

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine and dry over an anhydrous salt (e.g., magnesium sulfate).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).

5. Characterization:

-

Confirm the structure of the synthesized precocene analogue using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Future Directions and Conclusion

Precocene research has provided invaluable insights into insect endocrinology and has opened avenues for the development of novel, targeted insecticides. The unique mode of action of precocenes, which relies on metabolic activation within the target gland, offers a high degree of selectivity. Future research in this field is likely to focus on several key areas:

-

Development of More Potent and Selective Analogues: The synthesis and screening of new precocene derivatives will continue to be a priority, with the aim of identifying compounds with enhanced activity against specific pest species and minimal off-target effects.

-

Understanding Resistance Mechanisms: As with any insecticide, the potential for insects to develop resistance to precocenes is a concern. Research into the mechanisms of resistance will be crucial for the long-term viability of precocene-based pest management strategies.

-

Exploring New Applications: The anti-hormonal activity of precocenes may have applications beyond insect pest control. For example, their effects on other arthropods or even non-arthropod species could be a subject of future investigation.

References

Precocene I: Natural Sources, Analogues, and Mechanism of Action - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precocene I is a naturally occurring chromene derivative first isolated from the plant Ageratum houstonianum. It belongs to a class of compounds known as "anti-juvenile hormones" or "pro-allatocidins" due to their ability to disrupt the endocrine system of insects. Specifically, precocenes induce premature metamorphosis in larval stages and sterilize adult insects by inhibiting the biosynthesis of juvenile hormone (JH), a crucial hormone regulating development, reproduction, and behavior. This technical guide provides a comprehensive overview of the natural sources of this compound, its synthetic analogues, detailed experimental protocols for its extraction and bioassay, its mechanism of action with a focus on the juvenile hormone biosynthesis pathway, and a summary of its quantitative bioactivity.

Natural Sources of this compound

This compound has been identified as a significant constituent in the essential oils and extracts of several plant species. The primary sources include plants from the Asteraceae family, particularly the genus Ageratum. More recently, it has also been isolated from a perennial grass, highlighting its presence in diverse plant families.

Table 1: Natural Sources of this compound and its Concentration

| Plant Species | Family | Plant Part | Extraction Method | This compound Concentration (% of Essential Oil/Extract) | Reference(s) |

| Ageratum conyzoides | Asteraceae | Aerial parts | Hydrodistillation | 74.30% | [1] |

| Ageratum houstonianum | Asteraceae | Aerial parts | Hydrodistillation | 18.65% | [2] |

| Desmosstachya bipinnata | Poaceae | Whole plant | Chloroform extraction | Not specified, but identified as the active compound | [3] |

Experimental Protocols

Extraction and Isolation of this compound from Ageratum conyzoides

This protocol describes the extraction of the essential oil from Ageratum conyzoides followed by the purification of this compound.

3.1.1. Materials and Equipment

-

Fresh aerial parts of Ageratum conyzoides

-

Clevenger-type apparatus for hydrodistillation

-

Distilled water

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Glass column for chromatography

-

Ethyl acetate (B1210297)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glassware (beakers, flasks, etc.)

3.1.2. Protocol for Hydrodistillation

-

Weigh 500 g of fresh, chopped aerial parts of Ageratum conyzoides.

-

Place the plant material into a 2 L round-bottom flask and add 1.5 L of distilled water.

-

Set up the Clevenger-type apparatus for hydrodistillation.

-

Heat the flask using a heating mantle to boil the water.

-

Continue the distillation for 3-4 hours, collecting the essential oil in the collection arm of the Clevenger apparatus.

-

After distillation, carefully collect the oil layer from the apparatus using a pasture pipette.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the dried essential oil in a sealed vial at 4°C until further purification.

3.1.3. Protocol for Chromatographic Purification

-

Prepare a slurry of silica gel (100 g) in hexane and pack it into a glass column (50 cm length, 3 cm diameter).

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

-

Dissolve 2 g of the crude essential oil in a minimal amount of hexane.

-

Carefully load the dissolved oil onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions of 20 mL each.

-

Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (95:5).

-

Spot the collected fractions on a TLC plate and visualize under a UV lamp (254 nm). This compound will appear as a UV-active spot.

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain pure this compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as GC-MS, ¹H-NMR, and ¹³C-NMR.

Synthesis of this compound Analogues

The synthesis of this compound analogues often involves the construction of the chromene ring system with various substituents. The following is a general procedure for the synthesis of 7-alkoxy-2,2-dimethylchromene analogues.

3.2.1. General Synthetic Scheme

A common route involves the reaction of a suitably substituted phenol (B47542) with an α,β-unsaturated aldehyde or ketone, followed by cyclization. For 7-alkoxy analogues, the starting material would be a 3-alkoxyphenol.

3.2.2. Example Protocol: Synthesis of 7-ethoxy-2,2-dimethylchromene

-

Step 1: Synthesis of 3-ethoxyphenol (B1664596). This can be achieved by the Williamson ether synthesis from resorcinol (B1680541) and ethyl iodide in the presence of a base like potassium carbonate.

-

Step 2: Pechmann Condensation. To a solution of 3-ethoxyphenol (1 eq.) in a suitable solvent like toluene, add a Lewis acid catalyst (e.g., Montmorillonite K-10).

-

Add 3-methyl-2-butenal (B57294) (1.2 eq.) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80°C) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the catalyst.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-ethoxy-2,2-dimethylchromene.

-

Characterize the final product by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Insect Bioassay Protocols

3.3.1. Topical Application Bioassay

-

Test Insects: Use laboratory-reared, synchronized last instar larvae of the target insect species (e.g., Spodoptera litura).

-

Preparation of Test Solutions: Dissolve this compound or its analogues in acetone (B3395972) to prepare a series of concentrations (e.g., 1, 5, 10, 20, 50 µg/µL).

-

Application: Using a micro-applicator, apply 1 µL of the test solution to the dorsal thoracic region of each larva. The control group should be treated with 1 µL of acetone only.

-

Rearing: After treatment, place each larva individually in a petri dish with an artificial diet.

-

Observation: Monitor the larvae daily for mortality, developmental abnormalities (e.g., premature pupation, malformed pupae or adults), and effects on the duration of larval and pupal stages.

-

Data Analysis: Calculate the lethal dose 50 (LD50) or effective dose 50 (ED50) for developmental effects using probit analysis.

3.3.2. Diet Incorporation Bioassay

-

Preparation of Treated Diet: Prepare the artificial diet for the target insect. While the diet is still liquid, add the test compound (dissolved in a small amount of a suitable solvent like acetone) to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm). Ensure thorough mixing. A control diet should be prepared with the solvent alone.

-

Bioassay Setup: Dispense the treated and control diets into individual wells of a multi-well plate or small containers.

-

Insect Infestation: Place one neonate larva in each well.

-

Incubation: Maintain the bioassay plates under controlled conditions of temperature, humidity, and photoperiod.

-

Data Collection: Record larval mortality at regular intervals (e.g., 7 days). Other parameters such as larval weight, time to pupation, and adult emergence can also be recorded.

-

Data Analysis: Calculate the lethal concentration 50 (LC50) using probit analysis.

Mechanism of Action: Inhibition of Juvenile Hormone Biosynthesis

This compound exerts its anti-hormonal effects by targeting the corpora allata (CA), the endocrine glands responsible for the synthesis of juvenile hormone in insects. The primary mechanism involves the inhibition of key enzymes in the JH biosynthesis pathway.

The biosynthesis of JH starts from acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). FPP is then converted through a series of insect-specific steps to the active JH. This compound is a suicide substrate for the cytochrome P450 monooxygenases involved in the epoxidation step of JH biosynthesis. The precocene is metabolized by these enzymes to a highly reactive epoxide intermediate, which then alkylates and irreversibly inactivates the enzyme, leading to the destruction of the corpora allata cells.

Caption: Signaling pathway of this compound's anti-juvenile hormone activity.

Quantitative Bioactivity Data

The biological activity of this compound and its analogues has been quantified against various insect species. The following tables summarize some of the available data.

Table 2: Lethal Concentration (LC50) and Lethal Dose (LD50) of this compound against Various Insect Pests

| Insect Species | Developmental Stage | Bioassay Method | LC50/LD50 | Reference(s) |

| Spodoptera litura | 3rd Instar Larvae | Diet Incorporation | 23.2 ppm | [4] |

| Spodoptera litura | 2nd Instar Larvae | Diet Incorporation | 97% mortality at 60 ppm | [4] |

| Spodoptera litura | 3rd Instar Larvae | Diet Incorporation | 87% mortality at 60 ppm | [4] |

| Spodoptera litura | 4th Instar Larvae | Diet Incorporation | 81% mortality at 60 ppm | [4] |

| Eurygaster integriceps | 2-day old eggs | Egg Dipping | 15.4 µg/mL | [5] |

| Eurygaster integriceps | 5-day old eggs | Egg Dipping | 15.0 µg/mL | [5] |

| Bombus terrestris | Adult Workers | Oral Administration | Decreased JH titer at 3 and 6 mg | [6] |

Table 3: Structure-Activity Relationship of Precocene Analogues

| Analogue | R6-substituent | R7-substituent | Bioactivity | Notes | Reference(s) |

| This compound | H | OCH₃ | Anti-JH activity | Natural product | [7] |

| Precocene II | OCH₃ | OCH₃ | Higher anti-JH activity than this compound | Natural product | [7] |

| 7-ethoxy-PII | OCH₃ | OC₂H₅ | Both antiallatal and P-like activity in nematodes | Synthetic analogue | [7] |

| 7-(prop-2-ynyloxy)-PI | H | OCH₂C≡CH | Both antiallatal and P-like activity in nematodes | Synthetic analogue | [7] |

| 6-methoxy-7-(prop-2-ynyloxy)-PII | OCH₃ | OCH₂C≡CH | Enhanced antiallatal and P-like activity | Synthetic analogue | [7] |

| 6,7-methylenedioxy-2,2-dimethylchromene | \multicolumn{2}{c | }{-O-CH₂-O-} | Severe nematocidal effect, no P-like activity | Synthetic analogue | [7] |

Conclusion

This compound and its analogues represent a valuable class of compounds for research in insect endocrinology and for the potential development of novel, targeted insecticides. Their specific mechanism of action, involving the disruption of juvenile hormone biosynthesis, offers a more selective approach to pest control compared to broad-spectrum neurotoxic insecticides. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and biology of these fascinating natural products. Further research is warranted to fully elucidate the structure-activity relationships of a wider range of analogues and to optimize their efficacy and safety for practical applications in agriculture and public health.

References

- 1. Essential oils of Ageratum conyzoides: composition and antioxidant activity. [wisdomlib.org]

- 2. Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 4. entomoljournal.com [entomoljournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.rdagriculture.in [journals.rdagriculture.in]

An In-depth Technical Guide on the Mechanism of Action of Precocene I in Insects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Precocene I, a naturally occurring chromene derivative isolated from plants of the genus Ageratum, is a potent anti-juvenile hormone (AJH) agent in many insect species. Its mechanism of action is primarily centered on the targeted destruction of the corpora allata (CA), the endocrine glands responsible for the biosynthesis of juvenile hormone (JH). This targeted cytotoxicity is achieved through a process of bioactivation within the CA cells. This compound is metabolized by cytochrome P450 monooxygenases into a highly reactive epoxide intermediate. This epoxide then alkylates cellular macromolecules, leading to cell death and the subsequent cessation of JH production. The resulting JH deficiency induces a range of physiological and developmental abnormalities, including precocious metamorphosis in larval stages and sterility in adults. This whitepaper provides a comprehensive overview of the molecular mechanism of this compound, summarizes key quantitative data on its biological effects, outlines relevant experimental protocols, and presents visual diagrams of the pertinent pathways and workflows.

Molecular Mechanism of Action

The primary and most well-documented mode of action of this compound is its cytotoxic effect on the parenchymal cells of the corpora allata.[1][2] This action is not direct but requires metabolic activation within the target cells.

2.1 Bioactivation in the Corpora Allata:

This compound acts as a "suicide substrate" for specific cytochrome P450 enzymes located within the corpora allata, the same enzymes that are involved in the terminal steps of JH biosynthesis.[1][3] The process unfolds as follows:

-

Uptake: this compound is ingested or absorbed by the insect and circulates in the hemolymph.

-

Selective Targeting: It is selectively taken up by the active corpora allata. The susceptibility of the CA to this compound is directly related to its JH biosynthetic activity; inactive glands are not affected.[2][4]

-

Epoxidation: Within the CA cells, cytochrome P450 monooxygenases catalyze the epoxidation of the 3,4-double bond of the this compound molecule.[2][5][6] This reaction forms a highly unstable and reactive epoxide intermediate, this compound-3,4-epoxide.

-

Cytotoxicity via Alkylation: The electrophilic epoxide readily reacts with and alkylates various cellular nucleophiles, including proteins, lipids, and nucleic acids. This widespread alkylation leads to irreversible damage to cellular macromolecules, disruption of cellular function, and ultimately, cell death (necrosis) of the CA parenchymal cells.[1][2]

This targeted destruction of the JH-producing glands is often referred to as "chemical allatectomy."

Signaling Pathway Diagram: Bioactivation and Cytotoxicity of this compound

Caption: Bioactivation pathway of this compound within a corpus allatum cell.

Physiological and Developmental Effects

The destruction of the corpora allata and the resulting deficiency in juvenile hormone leads to a variety of profound physiological and developmental effects, which vary depending on the insect species and the life stage at the time of exposure.

3.1 Induction of Precocious Metamorphosis: In larval or nymphal stages of sensitive insects, a high titer of JH is necessary to maintain the juvenile status and prevent metamorphosis.[3] Treatment with this compound eliminates the JH source, causing the insect to undergo premature metamorphosis into a sterile adultoid or a non-viable intermediate stage.[3][7]

3.2 Sterilization of Adult Insects: In adult female insects, JH is crucial for vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes.[3] this compound-induced allatectomy blocks vitellogenesis, leading to ovarian atrophy and sterility.[5][8][9] In some male insects, JH is involved in the development and function of accessory reproductive glands, and its absence can also lead to reduced fertility.

3.3 Disruption of Morphogenesis and Development: Exposure to this compound can lead to a range of morphological abnormalities, including deformed wings, cuticle malformations, and incomplete molting (ecdysis).[1][10] It can also prolong the duration of nymphal stages in some species.[1][10]

3.4 Alteration of Behavior: Juvenile hormone is known to regulate various behaviors in insects, including aggression, dominance, and social interactions.[5][8][11] Studies in bumble bees have shown that this compound treatment can decrease aggressiveness.[5][8]

3.5 Other Effects: this compound has also been shown to have larvicidal and growth-inhibiting properties.[3] In some cases, it can also affect the expression of detoxification enzymes like cytochrome P450s and esterases.[12][13]

Logical Relationship Diagram: Downstream Effects of this compound Action

Caption: Physiological consequences of this compound-induced juvenile hormone deficiency.

Quantitative Data Summary

The biological activity of this compound varies significantly among different insect species and developmental stages. The following tables summarize available quantitative data from various studies.

Table 1: Toxicity of this compound against various insect species.

| Insect Species | Instar/Stage | Assay Type | LC50 / LD50 | Reference |

| Eurygaster integriceps | 2-day old eggs | Bioassay | 15.4 µg/mL | [1][10] |

| Eurygaster integriceps | 5-day old eggs | Bioassay | 15.0 µg/mL | [1][10] |

| Spodoptera litura | 3rd Instar Larvae | Dietary Assay | 23.2 ppm | [14][15] |

| Spodoptera littoralis | 5th Instar Larvae | Topical Application | 70.48 µ g/larva | [16] |

| Spodoptera littoralis | 6th Instar Larvae | Topical Application | 234.96 µ g/larva | [16][17] |

Table 2: Effects of this compound on Insect Development.

| Insect Species | Parameter | Treatment Details | Observation | Reference |

| Eurygaster integriceps | Nymphal Period | Treatment of eggs with LC30 & LC50 | Increased to 39.3 days (Control: 34.8 days) | [1][10] |

| Bombus terrestris | Ovarian Activation | 3 mg and 6 mg fed to workers | Significantly decreased ovarian activation | [5] |

| Spodoptera litura | Pupation Rate | Sub-lethal concentrations (2-8 ppm) | Decreased pupation rate with increasing concentration | [14] |

| Drosophila melanogaster | Oocyte Development | Exposure of adult females | Dose-dependent reduction in vitellogenic oocytes | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of key experimental protocols cited in the literature.

5.1 Mortality and Developmental Bioassays:

This protocol is a generalized workflow for assessing the lethal and sub-lethal effects of this compound.

-

Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod).

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, DMSO).[16][17] Make serial dilutions to obtain the desired test concentrations.

-

Application Method:

-

Topical Application: Apply a precise volume (e.g., 1 µL) of the this compound solution to the thoracic sternum of individual insects using a microapplicator.[16][17]

-

Dietary Incorporation: Mix the this compound solution into the artificial diet of the insects at various concentrations.[12]

-

Contact/Fumigation: Expose insects to surfaces treated with this compound or to its vapors in a sealed container.[7]

-

-

Observation: Monitor the treated and control groups daily. Record mortality, developmental stage duration, timing of ecdysis, and any morphological abnormalities.

-

Data Analysis: Calculate LC50 or LD50 values using probit analysis.[14] Use statistical tests (e.g., ANOVA, t-test) to determine significant differences in developmental parameters between treated and control groups.

Experimental Workflow Diagram: Evaluating this compound Effects

Caption: Generalized workflow for bioassays assessing this compound's impact.

5.2 Assessment of Reproductive Effects:

-

Treatment: Treat adult female insects with this compound shortly after eclosion, before the onset of significant ovarian development.

-

Ovarian Dissection: At specific time points post-treatment, dissect the ovaries from both treated and control females in a saline solution.

-

Microscopic Examination: Examine the ovaries under a microscope to assess the stage of oocyte development.[9] Measure oocyte length or classify them based on the presence and amount of yolk (vitellogenesis).

-

Fecundity and Fertility: Pair treated females with untreated males and record the number of eggs laid (fecundity) and the percentage of eggs that hatch (fertility) over a set period.

5.3 Histological Examination of Corpora Allata:

-

Treatment and Dissection: Treat insects with this compound and dissect out the corpora allata-corpora cardiaca complex at various time points.

-

Fixation and Embedding: Fix the tissues in an appropriate fixative (e.g., Bouin's fluid), dehydrate through an ethanol (B145695) series, and embed in paraffin (B1166041) wax.

-

Sectioning and Staining: Cut thin sections using a microtome and stain with histological stains (e.g., hematoxylin (B73222) and eosin) to visualize cellular structures.

-

Microscopy: Examine the sections under a light microscope to assess the cellular integrity of the corpora allata, looking for signs of pyknosis, necrosis, or atrophy.

Conclusion

This compound is a potent pro-insecticide that exerts its anti-hormonal effects through a targeted, metabolism-dependent destruction of the corpora allata. Its ability to induce precocious metamorphosis and sterilize adult insects makes it a valuable tool for endocrinological research and a promising candidate for the development of novel, targeted insect pest management strategies. The specificity of its action, being dependent on the metabolic activity of the target gland, offers a potential advantage over broad-spectrum conventional insecticides. Further research into the structure-activity relationships of precocene analogues and their efficacy against a wider range of pest species is warranted to fully realize their potential in modern crop protection and vector control programs.

References

- 1. jast.modares.ac.ir [jast.modares.ac.ir]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]

- 4. scilit.com [scilit.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. scilit.com [scilit.com]

- 7. The effects of precocene II on reproduction and development of triatomine bugs (Reduviidae: Triatominae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "this compound and II Inhibition of Vitellogenic Oöcyte Development in Dr" by Thomas G. Wilson, Milton H. Landers et al. [digitalcommons.kansascity.edu]

- 10. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. innspub.net [innspub.net]

Precocene I: An In-depth Technical Guide to its Anti-Juvenile Hormone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precocene I, a chromene derivative first isolated from the plant Ageratum houstonianum, represents a significant tool in the study of insect endocrinology and a potential lead compound for the development of novel insect control agents. Its notoriety stems from its potent anti-juvenile hormone (AJH) activity, primarily through the targeted destruction of the corpora allata, the endocrine glands responsible for juvenile hormone (JH) biosynthesis. This targeted action, termed "allatocidal," effectively creates a state of JH deficiency, leading to a cascade of developmental and physiological disruptions in susceptible insect species. These effects can range from the induction of precocious metamorphosis in larval stages to the sterilization of adults, making this compound a valuable compound for both basic research and applied entomology. This guide provides a comprehensive overview of the mechanism of action of this compound, its physiological effects, and detailed experimental protocols for its study.

Mechanism of Action

The anti-juvenile hormone effect of this compound is not direct but relies on its metabolic activation within the target tissue, the corpora allata.[1] This process of "lethal metabolism" is a key feature of its mode of action.

Bioactivation in the Corpora Allata

This compound is taken up by the insect and transported to the corpora allata. Within the parenchymal cells of these glands, cytochrome P450 monooxygenases, enzymes normally involved in the terminal steps of JH biosynthesis, recognize this compound as a substrate.[1][2] The enzyme epoxidizes the 3,4-double bond of the this compound molecule, converting it into a highly reactive and unstable 3,4-epoxide metabolite.[1][3][4]

Cytotoxicity and Glandular Destruction

The resulting this compound epoxide is a potent alkylating agent. It readily reacts with nucleophilic macromolecules within the corpora allata cells, such as proteins and nucleic acids. This indiscriminate alkylation leads to cellular damage, necrosis, and ultimately the destruction of the parenchymal cells of the corpora allata.[5] This targeted cytotoxicity effectively ablates the insect's ability to produce juvenile hormone. The rescue of this compound-induced effects by the administration of exogenous juvenile hormone confirms that its primary mode of action is indeed the induction of a JH-deficient state.[4][5]

References

- 1. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro biosynthesis of juvenile hormone by the larval corpora allata of Manduca sexta: quantificationby radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Radioimmunoassay of insect juvenile hormones and of their diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 7-Methoxy-2,2-dimethylchromene: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

7-Methoxy-2,2-dimethylchromene, also known as ageratochromene or precocene I, is a naturally occurring chromene derivative found in a variety of plant species, most notably in the genus Ageratum. This compound has garnered significant scientific interest due to its diverse range of biological activities, including potent insecticidal, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of 7-methoxy-2,2-dimethylchromene, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Insecticidal Activity: A Potent Anti-Juvenile Hormone Agent

7-Methoxy-2,2-dimethylchromene is perhaps best known for its profound effects on insect physiology, primarily acting as an anti-juvenile hormone agent. Juvenile hormones (JH) are crucial for regulating insect development, metamorphosis, and reproduction. By interfering with JH synthesis or action, 7-methoxy-2,2-dimethylchromene can induce precocious metamorphosis, sterilization, and mortality in various insect species.

The primary mechanism behind its insecticidal and fungicidal action is believed to be the elevation of mitochondrial superoxide (B77818) levels within the cells of these organisms[1]. This increase in reactive oxygen species leads to cellular damage and ultimately cell death.

Quantitative Insecticidal Data

The insecticidal efficacy of 7-methoxy-2,2-dimethylchromene has been quantified against several insect pests. The following table summarizes key lethal dose (LD50) and lethal concentration (LC50) values reported in the literature.

| Insect Species | Developmental Stage | Parameter | Value | Reference |

| Spodoptera litura | 3rd Instar Larvae | LC50 | 23.2 ppm | [1] |

| Spodoptera littoralis | 5th Instar Larvae | LD50 | 70.48 µ g/larva | [2][3] |

| Spodoptera littoralis | 6th Instar Larvae | LD50 | 234.96 µ g/larva | [2][3] |

| Eurygaster integriceps | 2-day old eggs | LC50 | 15.4 µg/mL | [4] |

| Eurygaster integriceps | 5-day old eggs | LC50 | 15.0 µg/mL | [4] |

Furthermore, studies on Spodoptera litura have shown that 7-methoxy-2,2-dimethylchromene can modulate the expression of cytochrome P450 genes, which are involved in detoxification and insecticide resistance mechanisms. This suggests a complex interaction with the insect's metabolic machinery.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

A common method to assess the insecticidal activity of a compound against lepidopteran larvae is the leaf-dip bioassay.

Objective: To determine the lethal concentration (LC50) of 7-methoxy-2,2-dimethylchromene against a target insect species.

Materials:

-

7-methoxy-2,2-dimethylchromene

-

Acetone or other suitable solvent

-

Distilled water

-

Tween-80 or other non-ionic surfactant

-

Fresh host plant leaves (e.g., castor leaves for Spodoptera litura)

-

Petri dishes or ventilated containers

-

Insect larvae of a uniform age and developmental stage

-

Micropipettes

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of 7-methoxy-2,2-dimethylchromene in the chosen solvent. From this stock, prepare a series of dilutions of varying concentrations. A small amount of surfactant (e.g., 0.1% Tween-80) should be added to the final aqueous dilutions to ensure even coating of the leaves. A control solution containing the solvent and surfactant but no test compound should also be prepared.

-

Leaf Treatment: Dip fresh, undamaged host plant leaves into each test solution for a standardized period (e.g., 10-30 seconds). Allow the leaves to air-dry completely.

-

Bioassay Setup: Place one treated leaf into each Petri dish or ventilated container.

-

Insect Introduction: Introduce a known number of larvae (e.g., 10-20) into each container.

-

Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod).

-

Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence limits using probit analysis.

Caption: Workflow for a typical insecticidal leaf-dip bioassay.

Cytotoxic Activity: Potential as an Anticancer Agent

Emerging research has highlighted the cytotoxic potential of chromene derivatives against various cancer cell lines. While specific IC50 values for 7-methoxy-2,2-dimethylchromene against widely studied cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HepG2) are not yet extensively documented in publicly available literature, related compounds have shown promising activity. Further investigation is warranted to fully elucidate the anticancer potential of this specific molecule.

The proposed mechanism for the cytotoxic effects of many natural compounds involves the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-methoxy-2,2-dimethylchromene on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

7-methoxy-2,2-dimethylchromene

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare a stock solution of 7-methoxy-2,2-dimethylchromene in DMSO and then prepare serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Standard workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

7-Methoxy-2,2-dimethylchromene has demonstrated activity against a range of microbial pathogens, including bacteria and fungi. The proposed mechanism of action, similar to its insecticidal activity, involves the induction of oxidative stress through the generation of superoxide radicals in mitochondria.

Quantitative Antimicrobial Data

Specific minimum inhibitory concentration (MIC) values for 7-methoxy-2,2-dimethylchromene against common bacterial and fungal strains are not yet widely available in the public domain. However, studies on the essential oil of Ageratum conyzoides, which contains this compound, have shown antimicrobial effects. For instance, precocene II, a closely related compound, has been shown to interact synergistically with antibiotics like norfloxacin (B1679917) and oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA)[2]. Research on synthetic analogues has also demonstrated the antifungal potential of the chromene scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the MIC of 7-methoxy-2,2-dimethylchromene against a bacterial or fungal strain.

Materials:

-

Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

7-methoxy-2,2-dimethylchromene

-

DMSO

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a series of two-fold dilutions of 7-methoxy-2,2-dimethylchromene in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Caption: Workflow for MIC determination by broth microdilution.

Modulation of Cellular Signaling Pathways

The interaction of 7-methoxy-2,2-dimethylchromene with mammalian cellular signaling pathways is an area of active investigation. While direct experimental evidence specifically for this compound is limited, the chromene scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Studies on other natural products and related synthetic compounds suggest that potential targets for chromene derivatives could include key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a crucial regulator of the inflammatory response and cell survival. Inhibition of NF-κB is a common mechanism for the anti-inflammatory and anticancer effects of many natural products.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade of proteins plays a critical role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in cancer.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a major signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.

Future research is needed to delineate the specific effects of 7-methoxy-2,2-dimethylchromene on these and other signaling pathways to fully understand its therapeutic potential.

Caption: Putative signaling pathways targeted by 7-methoxy-2,2-dimethylchromene.

Conclusion

7-Methoxy-2,2-dimethylchromene is a multifaceted natural product with a range of biological activities that hold significant promise for the development of new therapeutic agents. Its well-established insecticidal properties, coupled with emerging evidence of its cytotoxic and antimicrobial potential, make it a compelling subject for further research. Future studies should focus on elucidating its precise mechanisms of action in mammalian cells, including the identification of its molecular targets and its effects on key signaling pathways. A deeper understanding of these aspects will be crucial for translating the therapeutic potential of this interesting molecule into clinical applications.

References

- 1. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]

Precocene I and its Allatocidal Effects: A Technical Guide to Understanding its Impact on Insect Corpora Allata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precocene I, a chromene derivative first isolated from the plant Ageratum houstonianum, has garnered significant attention in the field of insect endocrinology and pest management for its potent anti-juvenile hormone activity. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on the insect corpora allata, the primary glands responsible for the biosynthesis of juvenile hormone (JH). Through a comprehensive review of existing literature, this document details the cytotoxic action of this compound, summarizes quantitative data on its physiological impacts, outlines key experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel insect control strategies.

Mechanism of Action: Cytotoxic Destruction of the Corpora Allata

This compound's primary mode of action is the targeted destruction of the parenchymal cells within the corpora allata (CA), a process termed "chemical allatectomy".[1] This cytotoxic effect is not direct but relies on bioactivation within the target cells. The currently accepted mechanism involves the following key steps:

-

Uptake and Metabolism: this compound is taken up by the active corpora allata cells.

-

Epoxidation: Within the CA cells, cytochrome P-450 monooxygenases, enzymes also involved in the final steps of JH biosynthesis, metabolize this compound.[2] This process converts this compound into a highly reactive and unstable epoxide intermediate, this compound-3,4-epoxide.[1][3]

-

Alkylation and Cell Death: The reactive epoxide readily alkylates various cellular macromolecules, including proteins and nucleic acids.[1][2] This widespread alkylation leads to cellular damage, disruption of normal physiological processes, and ultimately, necrotic cell death. The destruction of the CA parenchymal cells results in a significant and often irreversible reduction in the insect's capacity to produce juvenile hormone.[1]

This targeted cytotoxicity is particularly effective in insects where the corpora allata are actively producing JH, making this compound a specific tool for studying JH-dependent processes and a potential candidate for selective pest control.[1]

Quantitative Effects of this compound on Insect Physiology

The reduction in juvenile hormone titers following this compound treatment leads to a range of profound physiological and developmental effects. The following tables summarize quantitative data from various studies, illustrating the impact of this compound across different insect species.

| Insect Species | Treatment Details | Observed Effect | Quantitative Data | Reference |

| Eurygaster integriceps (Sunn Pest) | 2- and 5-day old eggs dipped in this compound solutions for 10 seconds. | Egg Mortality | LC50 (2-day old eggs): 15.4 µg/mLLC50 (5-day old eggs): 15 µg/mL | [2][4] |

| Eurygaster integriceps (Sunn Pest) | Eggs treated with LC30 and LC50 concentrations. | Nymphal Period | Increased to 39.3 days compared to 34.8 days in control. | [2][4] |

| Eurygaster integriceps (Sunn Pest) | Eggs treated with LC30 and LC50 concentrations. | Nymphal Mortality | Highest mortality in 1st instar (14.28%) and 3rd instar (13.26%). | [2][4] |

| Bombus terrestris (Bumble Bee) | Workers fed a diet containing this compound. | Ovarian Activation (measured by oocyte length) | Untreated: 2.24 ± 0.25 mm1.2 mg this compound: 2.39 ± 0.6 mm3 mg this compound: 0.35 ± 0.14 mm6 mg this compound: 0.48 ± 0.3 mm | [5] |

| Bombus terrestris (Bumble Bee) | Workers fed a diet containing 3 mg of this compound. | Juvenile Hormone III Titer | Significant decrease in JH titer. | [5][6][7] |

| Spodoptera littoralis (Cotton Leafworm) | Topical application to 1-day old 5th and 6th instar larvae. | Larval Mortality | LD50 (5th instar): 70.48 µ g/larva LD50 (6th instar): 234.96 µ g/larva | [8] |

| Spodoptera litura | Larvae fed a diet containing Precocene 1. | Larval Mortality (LC50) | 78.05 mg ai/L | [9] |

Experimental Protocols

The study of this compound's effects on the corpora allata necessitates a range of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

General Bioassay for this compound Efficacy

This protocol is adapted from studies on Eurygaster integriceps.[2]

-

Preparation of this compound Solutions:

-

Dissolve this compound (99% purity) in acetone (B3395972) to create a stock solution.

-

Perform serial dilutions of the stock solution with acetone to achieve the desired final concentrations (e.g., 1, 5, 10, 20, and 50 µg/mL).

-

The control solution should be pure acetone.

-

-

Treatment Application (Egg Dipping Method):

-

Collect insect eggs of a specific age (e.g., 2-day and 5-day old).

-

Immerse the eggs in the this compound solutions or the control solution for a standardized duration (e.g., 10 seconds).

-

After dipping, place the eggs on filter paper to air dry.

-

-

Incubation and Observation:

-

Transfer the treated eggs to Petri dishes.

-

Maintain the eggs under controlled environmental conditions (e.g., 25±1°C, 65±5% RH, 16:8 hour light:dark cycle).

-

Monitor the eggs daily to record hatching rates, embryonic period, and any developmental abnormalities.

-

Continue to observe the emerged nymphs to record nymphal mortality, duration of nymphal instars, and any morphological changes in subsequent developmental stages.

-

In Vitro Corpora Allata Culture for JH Biosynthesis Assay

This is a generalized protocol based on the principles of in vitro organ culture and JH biosynthesis measurement.[10][11][12][13]

-

Dissection and Gland Isolation:

-

Anesthetize the insect on ice.

-

Dissect out the corpora allata-corpora cardiaca complex under sterile insect Ringer's solution.[14]

-

Carefully clean the glands of any adhering tissue.

-

-

In Vitro Incubation:

-

Place the isolated glands in a suitable culture medium (e.g., L-15B medium supplemented with fetal bovine serum and insect hemolymph).[12]

-

For this compound treatment, add the compound (dissolved in a suitable solvent like DMSO) to the culture medium at the desired concentration. Control cultures should receive the solvent alone.

-

Incubate the glands for a specific period (e.g., 3, 6, or 9 hours).[15]

-

-

Measurement of Juvenile Hormone Biosynthesis:

-

A common method is the radiochemical assay (RCA).[16] This involves adding a radiolabeled precursor, such as [³H-methyl]-methionine, to the culture medium. The corpora allata incorporate the radiolabeled methyl group into the JH molecule.

-

After incubation, extract the JH from the medium using an organic solvent (e.g., hexane).

-

Quantify the amount of radiolabeled JH produced using liquid scintillation counting.

-

A decrease in the amount of radiolabeled JH in the this compound-treated samples compared to the control indicates inhibition of JH biosynthesis.

-

Quantification of Juvenile Hormone Titers from Hemolymph

This protocol outlines a method for measuring JH levels in hemolymph, often performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FD).[16][17][18][19][20]

-

Hemolymph Collection:

-

Collect hemolymph from insects by making a small puncture in the cuticle and drawing the hemolymph into a chilled capillary tube containing an anticoagulant solution.

-

-

Extraction of Juvenile Hormone:

-

Immediately mix the collected hemolymph with a solvent like methanol (B129727) to precipitate proteins and extract the lipophilic JH.

-

Vortex the mixture and then centrifuge to pellet the precipitated material.

-

Transfer the supernatant containing the JH to a new tube.

-

Perform a liquid-liquid extraction by adding a nonpolar solvent such as hexane (B92381). The JH will partition into the hexane layer.

-

Carefully collect the hexane layer and evaporate it to dryness under a gentle stream of nitrogen.

-

-

Analysis by GC-MS or HPLC-FD:

-

For GC-MS: The dried extract may need to be derivatized to improve its volatility and detection. The sample is then injected into the GC-MS system, and the JH is identified and quantified based on its retention time and mass spectrum.[17]

-

For HPLC-FD: The extracted JH can be derivatized with a fluorescent tag. The derivatized sample is then analyzed by HPLC with a fluorescence detector. The amount of JH is quantified by comparing the peak area to a standard curve.[16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling concepts and experimental procedures discussed in this guide.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jast.modares.ac.ir [jast.modares.ac.ir]

- 3. scilit.com [scilit.com]

- 4. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]

- 5. journals.biologists.com [journals.biologists.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Precocene II inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro | Semantic Scholar [semanticscholar.org]

- 12. In vitro growth of corpora allata from Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]